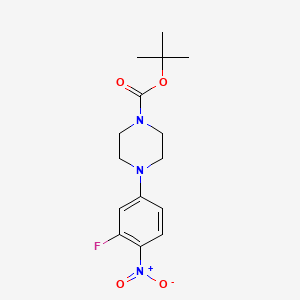

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

The compound tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine featuring a tert-butyl group and a 3-fluoro-4-nitrophenyl moiety. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as intermediates in the synthesis of various pharmaceutical compounds.

Synthesis Analysis

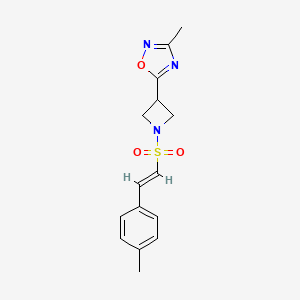

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions or condensation reactions. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . These methods highlight the versatility of piperazine chemistry in introducing various functional groups to the core structure.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and MS, along with single-crystal X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare molecular structures with experimental data . The crystal structure of these compounds can reveal interesting features such as weak intermolecular interactions and aromatic π-π stacking, which contribute to the stability and three-dimensional architecture of the crystals .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate involves an amination reaction . The presence of a second nitrogen atom in the piperazine substructure, as seen in tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, can lead to novel chemistry and pharmacologically useful cores .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The crystallographic data, such as unit cell parameters and space group, provide insights into the solid-state properties of these compounds . The molecular electrostatic potential and frontier molecular orbitals studied using DFT can reveal the stability and reactivity of the molecules . Additionally, the biological activity of these compounds, such as antibacterial and anthelmintic properties, can be assessed through in vitro studies .

Applications De Recherche Scientifique

Synthesis Processes

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. Liu Ya-hu (2010) presented a synthesis method yielding tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate through a low-cost amination process (Liu Ya-hu, 2010). Furthermore, Zhi-Ping Yang et al. (2021) synthesized tert-Butyl 4-(4-nitrophenyl)piperazine-1-carboxylate using a nucleophilic substitution reaction, confirming the structure through various spectroscopic methods and density functional theory calculations (Zhi-Ping Yang et al., 2021).

Structural Analysis and Characterization

The molecular structures of these compounds have been extensively analyzed. For instance, C. Sanjeevarayappa et al. (2015) characterized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate using spectroscopic evidence and single crystal X-ray diffraction, revealing its crystalline nature and intermolecular interactions (C. Sanjeevarayappa et al., 2015). Similarly, Ashwini Gumireddy et al. (2021) reported the crystal structure of a sterically congested piperazine derivative, highlighting its pharmaceutical potential (Ashwini Gumireddy et al., 2021).

Applications in Material Sciences and Medicinal Chemistry

Material Sciences

In the field of material sciences, compounds such as tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate are used for various applications. B. Praveen et al. (2021) investigated the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic conditions, revealing its potential as an effective corrosion inhibitor (B. Praveen et al., 2021).

Medicinal Chemistry

In medicinal chemistry, these compounds serve as intermediates for the synthesis of biologically active molecules. Miao Zhen-yuan (2006) improved the synthetic process of a piperazine-1-carboxylic t-butyl ester used as a key intermediate for triazole antifungal agents (Miao Zhen-yuan, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)11-4-5-13(19(21)22)12(16)10-11/h4-5,10H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSXRBLLJMNXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(3-fluoro-4-nitrophenyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)